Product packaging for Suc-Ala-Lys-Pro-Phe-pNA(Cat. No.:CAS No. 128802-74-4)

Suc-Ala-Lys-Pro-Phe-pNA

Cat. No.: B599967
CAS No.: 128802-74-4
M. Wt: 681.747
InChI Key: JLUAEFLRDYMVJQ-ZYEMSUIVSA-N
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Description

General Principles of Chromogenic Substrate Design for Enzyme Assays

Chromogenic substrates are synthetic compounds designed to measure enzyme activity by producing a colored product. The design of these substrates for protease assays hinges on a key principle: mimicking the enzyme's natural substrate to ensure specificity. nih.gov This is typically achieved by creating a short peptide sequence that is recognized and bound by the active site of a specific enzyme. nih.govvt.edu This peptide is chemically linked to a chromophore, a molecule that changes color upon being cleaved from the peptide. vt.edu The rate of color change is directly proportional to the rate of the enzymatic reaction, allowing for the straightforward quantification of enzyme activity using a spectrophotometer. nih.gov The sensitivity and selectivity of the assay can be enhanced by optimizing the peptide sequence to match the enzyme's preferred cleavage site. nih.gov

Significance of Para-Nitroanilide (pNA) Conjugates in Biochemical Investigations

Para-nitroanilide (pNA) is a widely used chromophore in biochemical assays. nih.govglpbio.com Structurally, it consists of a nitro group attached to an aniline (B41778) ring. glpbio.com When a pNA molecule is conjugated to a peptide, it forms a stable, typically colorless substrate. However, when a protease cleaves the amide bond linking the peptide to the pNA, free p-nitroaniline is released. oup.com This liberated p-nitroaniline has a distinct yellow color and strongly absorbs light at a specific wavelength, generally between 380 and 410 nm. chemicalbook.comrsc.orgmdpi.com By measuring the increase in absorbance at this wavelength over time, researchers can precisely and continuously monitor the activity of the enzyme in real-time. oup.com This method is valued for its sensitivity and convenience in studying enzyme kinetics and for screening potential enzyme inhibitors. glpbio.comsmolecule.com

Overview of Suc-Ala-Lys-Pro-Phe-pNA as a Benchmark Chromogenic Substrate

N-Succinyl-L-alanyl-L-lysyl-L-prolyl-L-phenylalanine-p-nitroanilide, abbreviated as this compound, is a synthetic tetrapeptide substrate. While many similar pNA-peptides are used for direct protease assays, this compound is primarily recognized for its application in studying a specific class of enzymes known as peptidyl-prolyl cis-trans isomerases (PPIases), such as the FK506-binding protein (FKBP). nih.govresearchgate.net Its use typically involves a "protease-coupled assay," where the activity of the PPIase is the parameter being measured, not the protease itself. rsc.orgmdpi.com In this system, the rate of pNA release by a secondary enzyme (a protease) is dependent on the isomerization of the Lys-Pro peptide bond by the PPIase, making it a valuable tool for investigating the kinetics and inhibition of these important cellular regulators. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H43N7O9 B599967 Suc-Ala-Lys-Pro-Phe-pNA CAS No. 128802-74-4

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUAEFLRDYMVJQ-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Properties of Suc Ala Lys Pro Phe Pna

The fundamental chemical and physical properties of Suc-Ala-Lys-Pro-Phe-pNA are summarized below, providing essential information for its use in a laboratory setting.

PropertyValue
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-6-aminohexanoyl]amino]-1-[[(2S)-1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-2-carboxylic acid
Molecular Formula C₃₃H₄₃N₇O₉
Molecular Weight 681.74 g/mol
CAS Number 128802-74-4 netascientific.com
Appearance Solid; typically an off-white to light yellow powder. chemicalbook.com
Solubility Soluble in organic solvents like Dimethylformamide (DMF) and can be prepared in aqueous buffers, sometimes requiring a co-solvent. medchemexpress.com

Mechanism of Action and Enzymatic Hydrolysis

The utility of Suc-Ala-Lys-Pro-Phe-pNA as a substrate lies in its application within a protease-coupled assay designed to measure the activity of peptidyl-prolyl isomerases (PPIases). rsc.orgmdpi.com The mechanism is an indirect, two-enzyme process:

Isomerization by PPIase : In solution, peptide bonds preceding a proline residue, like the Lys-Pro bond in this substrate, exist in both cis and trans conformations. Most proteases, such as α-chymotrypsin, can only cleave the peptide bond when it is in the trans conformation. nih.gov The PPIase enzyme catalyzes the conversion of the substrate from the non-cleavable cis isomer to the cleavable trans isomer. nih.gov

Cleavage by Reporter Protease : The assay mixture contains a high concentration of a reporter protease, typically α-chymotrypsin. mdpi.com This protease rapidly cleaves the Phe-pNA bond of any trans isomer as soon as it is formed by the PPIase. This cleavage releases the yellow chromophore, p-nitroaniline (pNA). chemicalbook.com

Kinetic Characterization of Enzyme Suc Ala Lys Pro Phe Pna Interactions

Determination of Steady-State Kinetic Parameters for Suc-Ala-Lys-Pro-Phe-pNA Substrate Turnover

Steady-state kinetics provide fundamental insights into the catalytic mechanism of an enzyme. The key parameters, the Michaelis constant (K_m) and the maximum reaction rate (V_max), describe the affinity of the enzyme for the substrate and the enzyme's maximum catalytic capacity, respectively.

The Michaelis constant (K_m) is a measure of the substrate concentration at which the reaction rate is half of V_max, reflecting the affinity of the enzyme for its substrate. A lower K_m value generally indicates a higher affinity. The maximum rate (V_max) represents the rate of reaction when the enzyme is fully saturated with the substrate.

Several studies have determined these parameters for various proteases using substrates structurally similar to this compound. For instance, a protease from a Streptomyces sp. was found to have a K_m of 0.77 mM and a V_max of 24.2 µmol mg⁻¹ min⁻¹ when acting on N-Succ-(Ala)₂-Pro-Phe-pNA. oup.com Similarly, a minor thermostable alkaline protease from Thermoactinomyces sp. E79 exhibited a K_m of 1.2 mM for succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. jmb.or.kr The chymotrypsin-like proteinase TmC1 from the yellow mealworm (Tenebrio molitor) showed a K_m of 1.59 mM with Suc-Ala-Ala-Pro-Phe-pNA. usda.gov In another study, the subtilisin-like protease KSK-II from Lactobacillus plantarum displayed a K_m of 0.41 mM with Suc-Ala-Ala-Pro-Phe-pNA. researchgate.net

These values are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation. The Lineweaver-Burk double-reciprocal plot is a common graphical method used for this purpose. usda.govnih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Various Enzymes with Suc-Ala-X-Pro-Phe-pNA Substrates

EnzymeSubstrateK_m (mM)V_max (µmol mg⁻¹ min⁻¹)Source
Protease from Streptomyces sp.N-Succ-(Ala)₂-Pro-Phe-pNA0.7724.2 oup.com
Minor Protease from Thermoactinomyces sp. E79Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide1.20.79 jmb.or.krnih.gov
Chymotrypsin-like Proteinase TmC1Suc-Ala-Ala-Pro-Phe-pNA1.59Not Reported usda.gov
Subtilisin-like Protease KSK-IISuc-Ala-Ala-Pro-Phe-pNA0.416.4 researchgate.net

For the chymotrypsin-like proteinase TmC1, the apparent k_cat for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA was 36.5 s⁻¹, resulting in a catalytic efficiency (k_cat/K_m) of 23,040 s⁻¹ M⁻¹. usda.gov The subtilisin-like protease KSK-II exhibited a k_cat of 28.0 s⁻¹ with the same substrate. researchgate.net A protease from Ureibacillus thermosphaericus strain B5 showed a high catalytic efficiency of 3.01 × 10⁵ S⁻¹ M⁻¹ with N-Succ-Ala-Ala-Pro-Phe-pNA. researchgate.net Furthermore, parvulin isoforms have been shown to catalyze the isomerization of this compound with catalytic efficiencies in the range of 10² to 10³ M⁻¹s⁻¹. dergipark.org.tr

Table 2: Catalytic Efficiency of Various Enzymes with Suc-Ala-X-Pro-Phe-pNA Substrates

EnzymeSubstratek_cat (s⁻¹)k_cat/K_m (s⁻¹ M⁻¹)Source
Chymotrypsin-like Proteinase TmC1Suc-Ala-Ala-Pro-Phe-pNA36.523,040 usda.gov
Subtilisin-like Protease KSK-IISuc-Ala-Ala-Pro-Phe-pNA28.0Not Reported researchgate.net
Protease from Ureibacillus thermosphaericus B5N-Succ-Ala-Ala-Pro-Phe-pNANot Reported3.01 × 10⁵ researchgate.net
Parvulin IsoformsThis compoundNot Reported100 - 1000 dergipark.org.tr

Calculation of Michaelis Constant (K_m) and Maximum Reaction Rate (V_max)

Pre-Steady-State Kinetic Analysis of this compound Hydrolysis

Pre-steady-state kinetics focuses on the initial moments of an enzymatic reaction, before the concentration of the enzyme-substrate complex reaches a steady state. This type of analysis can reveal information about individual steps in the catalytic cycle, such as substrate binding and the chemical cleavage step, often observed as a "burst" of product formation. nih.govnih.gov

Influence of Environmental Factors on this compound Kinetic Profiles

The kinetic parameters of enzyme-catalyzed reactions are highly sensitive to environmental conditions such as pH and temperature.

The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself, thereby influencing both binding (K_m) and catalysis (k_cat). For instance, a protease isolated from a Streptomyces sp. that hydrolyzes N-Succ-(Ala)₂-Pro-Phe-pNA exhibits a sharp pH optimum at 7.8. oup.com A 90-kDa protein from scallop shells that cleaves Suc-Ala-Ala-Pro-Phe-pNA is most active at an alkaline pH of 9.0. dergipark.org.tr Similarly, a keratinase from Pseudomonas aeruginosa that efficiently hydrolyzes N-Suc-ala-ala-pro-phe-pNA has an optimal pH of 9. nih.gov The chymotrypsin-like proteinase TmC1 displays a pH optimum of 9.5. usda.gov

Temperature also plays a crucial role, with reaction rates generally increasing with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The protease from the Streptomyces sp. shows maximal activity between 35°C and 50°C. oup.com The 90-kDa protein from scallop shells has an optimal temperature of 60°C. dergipark.org.tr The keratinase from Pseudomonas aeruginosa and the chymotrypsin-like proteinase TmC1 have optimal temperatures of 50°C and 51°C, respectively. usda.govnih.gov

Table 3: Optimal pH and Temperature for Various Enzymes Acting on Suc-Ala-X-Pro-Phe-pNA Substrates

EnzymeSubstrateOptimal pHOptimal Temperature (°C)Source
Protease from Streptomyces sp.N-Succ-(Ala)₂-Pro-Phe-pNA7.835-50 oup.com
90-kDa Protein from Scallop ShellsSuc-Ala-Ala-Pro-Phe-pNA9.060 dergipark.org.tr
Keratinase from Pseudomonas aeruginosaN-Suc-ala-ala-pro-phe-pNA9.050 nih.gov
Chymotrypsin-like Proteinase TmC1Suc-Ala-Ala-Pro-Phe-pNA9.551 usda.gov
Minor Protease from Thermoactinomyces sp. E79Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide9.0-10.070 jmb.or.kr

Enzyme Substrate Specificity Studies Using Suc Ala Lys Pro Phe Pna

Comparative Analysis of Suc-Ala-Lys-Pro-Phe-pNA with Other Peptide Derivatives

The specificity of an enzyme is often elucidated by comparing its activity against a panel of structurally related substrates. In the context of PPIase assays, this compound is frequently used alongside other derivatives where the amino acid residue preceding the proline is altered. This comparative approach helps to map the preferences of the enzyme's active site.

Research on the maturase PrtM from Streptococcus equi involved a comparative study using three different peptide substrates: Suc-Ala-Phe-Pro-Phe-pNA (Pep1), this compound (Pep2), and Suc-Ala-Ala-Pro-Phe-pNA (Pep3). core.ac.uk The results demonstrated a clear substrate preference, as PrtM was able to catalyze the isomerization of the Phe-Pro bond in Pep1 but showed no activity towards Pep2 or Pep3. core.ac.uk This indicates a stringent requirement for a phenylalanine residue at the position preceding proline for this particular enzyme.

Similarly, studies on parvulin-type PPIases often employ a wide array of such peptide derivatives to establish their substrate profiles. A comprehensive list of peptides used in these assays highlights the systematic approach to understanding enzyme specificity. uni-due.de

Table 1: Peptide Substrates Used in Comparative PPIase Activity Assays This interactive table summarizes various peptide derivatives, including the compound of interest, used to determine enzyme substrate specificity. Click on the headers to sort the data.

Peptide SubstrateAbbreviationPre-Proline ResidueCharge of Pre-Proline Residue Side Chain (at neutral pH)
This compound Pep2 Lysine (B10760008) (Lys) Positive
Suc-Ala-Phe-Pro-Phe-pNAPep1Phenylalanine (Phe)Neutral (Hydrophobic)
Suc-Ala-Ala-Pro-Phe-pNAPep3Alanine (Ala)Neutral (Hydrophobic)
Suc-Ala-Arg-Pro-Phe-pNAArginine (Arg)Positive
Suc-Ala-His-Pro-Phe-pNAHistidine (His)Positive (or Neutral)
Suc-Ala-Glu-Pro-Phe-pNAGlutamic Acid (Glu)Negative
Suc-Ala-Asp-Pro-Phe-pNAAspartic Acid (Asp)Negative
Suc-Ala-Gln-Pro-Phe-pNAGlutamine (Gln)Neutral (Polar)
Suc-Ala-Ser-Pro-Phe-pNASerine (Ser)Neutral (Polar)

Probing Active Site Characteristics through Variations in this compound Sequence

Varying the amino acid sequence of a substrate is a classical method for probing the chemical and steric characteristics of an enzyme's active site. The use of this compound and its analogues, where the lysine residue is substituted, has yielded significant insights into the substrate preferences of parvulin-type PPIases.

In studies on the human parvulin Par17, the catalytic efficiency (kcat/KM) was determined for substrates with different amino acids in the position preceding proline. The results showed a strong preference for positively charged residues. uni-due.de Specifically, the substrate with arginine (Suc-Ala-Arg-Pro-Phe-pNA) yielded a kcat/KM of 3.9 x 10³ M⁻¹s⁻¹, while the lysine-containing substrate, this compound, had a comparable efficiency of 2.7 x 10³ M⁻¹s⁻¹. uni-due.de These efficiencies were approximately 30 times higher than those for other tested substrates with non-charged residues, underscoring a distinct selectivity of the Par17 active site for basic amino acids immediately N-terminal to the proline residue. uni-due.de This preference for positively charged side chains suggests the presence of a complementary negatively charged or polar pocket within the enzyme's active site that facilitates substrate binding and catalysis.

Identification of Substrate Preferences for Diverse Enzyme Classes Utilizing this compound

This compound has been instrumental in characterizing the substrate specificity across different classes of enzymes, primarily PPIases.

Parvulins: As detailed above, human Par17, a parvulin-type PPIase, efficiently catalyzes the isomerization of this compound. uni-due.de Its catalytic efficiency with this substrate (kcat/KM = 2.7 x 10³ M⁻¹s⁻¹) demonstrates that it is a preferred substrate for this enzyme, highlighting a functional tuning towards peptides containing basic residues. uni-due.de

Other Bacterial PPIases: In contrast to the parvulins, not all PPIases recognize this peptide. A notable example is the PrtM maturase from Streptococcus equi. In vitro assays revealed that while PrtM is a bona fide PPIase, it is inactive on this compound. core.ac.uk Its activity is directed towards peptides with a phenylalanine before the proline residue, as evidenced by its catalytic efficiency with Suc-Ala-Phe-Pro-Phe-pNA (kcat/KM = 5.84 x 10⁶ M⁻¹s⁻¹). core.ac.uk This stark difference showcases the high degree of specificity even within the broader family of prolyl isomerases.

FK506-Binding Proteins (FKBPs): Beyond parvulins, this compound has also been employed in assays for other PPIase families. For instance, it has been used as a substrate to measure the enzymatic activity of human FKBP12 (hFKBP12). uni-halle.de This indicates that the substrate is also recognized by the FKBP family, allowing for its use in comparative studies and inhibitor screening for this class of enzymes.

Table 2: Catalytic Efficiency (kcat/KM) of Various Enzymes with this compound and a Comparative Substrate This interactive table presents research findings on the catalytic efficiency of different enzymes with the specified peptide substrates. Note that "N/A" indicates data that was not available or not applicable because the enzyme showed no activity with the substrate.

EnzymeEnzyme ClassSubstrateCatalytic Efficiency (kcat/KM) M⁻¹s⁻¹FindingReference
Human Par17 Parvulin This compound 2.7 x 10³ Efficient Substrate uni-due.de
Human Par17ParvulinSuc-Ala-Arg-Pro-Phe-pNA3.9 x 10³Most Efficient Substrate Tested uni-due.de
PrtM (S. equi) Bacterial PPIase This compound No Activity Not a Substrate core.ac.uk
PrtM (S. equi)Bacterial PPIaseSuc-Ala-Phe-Pro-Phe-pNA5.84 x 10⁶Efficient Substrate core.ac.uk
Human FKBP12 FKBP This compound Activity Detected Confirmed Substrate uni-halle.de

Research on Enzymes Acting on Suc Ala Lys Pro Phe Pna

Peptidyl-Prolyl cis/trans Isomerases (PPIases)

Peptidyl-prolyl cis/trans isomerases (PPIases) are enzymes that catalyze the slow rotation of the peptide bond preceding a proline residue, a key rate-limiting step in the folding of many proteins. diva-portal.org The substrate Suc-Ala-Lys-Pro-Phe-pNA is utilized in a coupled assay system to measure the activity of PPIases. In this setup, the PPIase accelerates the conversion of the substrate's less-favored cis Ala-Lys-Pro -Phe isomer to the trans form. A second enzyme, typically the protease chymotrypsin (B1334515), rapidly cleaves only the trans isomer at the Phe-pNA bond, releasing the yellow-colored p-nitroaniline. The rate of color formation is therefore proportional to the isomerase activity. diva-portal.orgrsc.org

Cyclophilin Family PPIases and their Interactions with this compound

The cyclophilin family of PPIases is well-characterized for its ability to catalyze prolyl isomerization. While many studies on cyclophilins use substrates like Suc-Ala-Ala -Pro-Phe-pNA, the underlying principle of the coupled assay remains the same. bachem.comsigmaaldrich.comresearchgate.net Research on substrates with the general structure Suc-Ala-Xaa-Pro-Phe-pNA, where Xaa can be various amino acids including Lysine (B10760008), has shown that cyclophilin's catalytic efficiency (kcat/Km) displays little dependence on the nature of the amino acid at the Xaa position. researchgate.net This suggests that this compound can act as a substrate for cyclophilin in these assays, with the enzyme facilitating the cis/trans isomerization of the Lys-Pro bond, which is then measured via coupled cleavage by chymotrypsin. rsc.orgresearchgate.net

Parvulin Family Enzymes and their Substrate Recognition of this compound

The parvulin family is another distinct class of PPIases. diva-portal.org Studies on parvulin-type PPIases from various organisms have employed a range of Suc-Ala-Xaa-Pro-Phe-pNA peptides to delineate their substrate specificity. nih.govmdpi.com For example, research on parvulins from Lotus japonicus showed that these enzymes exhibit PPIase activity toward synthetic tetrapeptides, with specificity depending on the residue preceding the proline. nih.gov One study on human parvulin isoforms demonstrated that this compound could be used to determine isomerization activity, with various isoforms catalyzing the reaction with similar efficiency. uni-due.de This indicates that the Lys-Pro-Phe sequence is a recognized motif for certain parvulin enzymes, allowing for the measurement of their catalytic activity.

FK506-Binding Protein (FKBP) Family PPIases and this compound

The FK506-Binding Proteins (FKBPs) constitute the third major family of PPIases, distinct from cyclophilins and parvulins. diva-portal.orguni-halle.de Their substrate specificity has been explored using a library of Suc-Ala-Xaa-Pro-Phe-pNA peptides. researchgate.net Unlike cyclophilins, the catalytic efficiency of FKBPs shows a marked dependence on the amino acid at the Xaa position, with values for kcat/Km varying over three orders of magnitude. researchgate.net

Table 1. Kinetic Parameters of Human FKBP12 with Various Suc-Ala-Xaa-Pro-Phe-pNA Substrates. Data reflects the enzyme's substrate preference.
Substrate (Xaa)kcat/Km (M⁻¹s⁻¹)Relative Activity (%)
Leu640,000100
Phe210,00032.8
Gly16,0002.5
Ala10,0001.6
Val5,3000.8
Lys2,2000.3
His1,5000.2
Glu5000.08

Adapted from Harrison & Stein, 1990. researchgate.net

Specific Proteases and Amidases Cleaving this compound

This substrate is specifically designed to be cleaved by certain proteases at the peptide bond immediately following the Phenylalanine residue (Phe-pNA). The release of p-nitroanilide allows for direct measurement of proteolytic activity.

Chymotrypsin and Chymotrypsin-like Proteases

Chymotrypsin and proteases with chymotrypsin-like specificity readily hydrolyze peptide bonds C-terminal to large hydrophobic amino acids, such as Phenylalanine, Tyrosine, and Tryptophan. nih.gov Consequently, this compound is an excellent and widely used substrate for assaying the activity of chymotrypsin. rsc.orgsigmaaldrich.comchemicalbook.com The enzyme directly cleaves the Phe-pNA bond, releasing the chromogenic pNA group.

Studies have utilized similar substrates, such as Suc-Ala-Ala-Pro-Phe -pNA, to determine the kinetic parameters of chymotrypsin. For this substrate, a Km value of 60 µM has been reported, indicating a high affinity of the enzyme for the Phe residue at the P1 position. chemicalbook.com Research has also shown that the activity of chymotrypsin towards such substrates can be significantly enhanced in the presence of high concentrations of certain salts like 3 M NaCl. nih.gov

Trypsin and Trypsin-like Proteases

Trypsin and trypsin-like proteases exhibit a different specificity, preferentially cleaving peptide bonds at the carboxyl side of basic amino acid residues, namely Lysine (Lys) and Arginine (Arg). fao.orgskemman.is The substrate Suc-Ala-Lys-Pro-Phe -pNA has the p-nitroanilide group attached to Phenylalanine, not Lysine. Therefore, trypsin would not be expected to cleave the Phe-pNA bond to release the chromophore. Its potential cleavage site would be after the Lysine residue (Lys-Pro).

However, research shows that trypsin activity is almost unaffected when tested with substrates designed for chymotrypsin, confirming its specificity. nih.gov For measuring trypsin activity, a different substrate, such as Suc-Ala-Ala-Pro-Lys -pNA, is used where the chromophore is attached to the target amino acid, Lysine. smolecule.comnih.gov Therefore, this compound is not a suitable direct substrate for measuring trypsin activity but can be used in comparative studies to demonstrate the distinct specificities of chymotrypsin and trypsin.

Subtilisin and Other Serine Proteases

The synthetic peptide this compound belongs to a class of chromogenic substrates used to detect and quantify the activity of serine proteases. These substrates are designed with a specific amino acid sequence that is recognized by a target protease and a C-terminal p-nitroanilide (pNA) group. When the enzyme cleaves the peptide bond—in this case, the bond C-terminal to the phenylalanine (Phe) residue—it releases the p-nitroaniline molecule, which imparts a yellow color that can be measured spectrophotometrically at wavelengths between 405 and 410 nm. This allows for a continuous and quantitative assessment of enzymatic activity.

The specificity of these substrates is determined by the amino acid sequence, particularly the residue at the P1 position (the amino acid immediately preceding the cleavage site). For chymotrypsin-like serine proteases, which include subtilisin, the P1 position is preferably a large hydrophobic amino acid such as phenylalanine, tyrosine, or leucine. In this compound, the P1 residue is Phenylalanine, making it a suitable substrate for this class of enzymes. The amino acids at positions P2 (Pro), P3 (Lys), and P4 (Ala) also contribute to the binding affinity and kinetics of the interaction.

While much of the literature focuses on the closely related analogue, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), the principles of hydrolysis are the same. sigmaaldrich.comchemicalbook.com This analogue is a well-established substrate for enzymes like α-chymotrypsin, subtilisin, and cathepsin G. sigmaaldrich.comcaymanchem.com A key study by Harrison and Stein (1990) specifically investigated a series of substrates with the general structure Suc-Ala-Xaa-Pro-Phe-pNA, where the P3 residue (Xaa) was varied. nih.govcapes.gov.br This series explicitly included this compound. nih.govcapes.gov.br Their work utilized chymotrypsin to cleave the substrate in a coupled assay designed to measure the activity of peptidyl prolyl cis-trans isomerases (PPIases), confirming that chymotrypsin effectively hydrolyzes this specific lysine-containing peptide. nih.govcapes.gov.br

Kinetic parameters, such as the Michaelis constant (Km) and catalytic rate constant (kcat), have been determined for various serine proteases using the highly similar substrate Suc-Ala-Ala-Pro-Phe-pNA. These values provide insight into the efficiency of these enzymes in recognizing and cleaving this peptide structure. For instance, subtilisin Carlsberg shows a distinct kinetic profile with this substrate, which can be influenced by environmental factors like pressure. oup.com Similarly, the activity of subtilisin BPN' and its variants has been characterized using this substrate. sigmaaldrich.comoup.com

Novel Enzyme Discoveries and Characterization through this compound Hydrolysis

The chromogenic substrate this compound and its close analogues, particularly Suc-Ala-Ala-Pro-Phe-pNA, are invaluable tools in the discovery and characterization of novel proteases. When researchers isolate enzymes from new sources, such as microorganisms from unique environments, these synthetic substrates provide a rapid and reliable method to screen for specific proteolytic activity and to classify the new enzyme based on its substrate preference. An enzyme that efficiently hydrolyzes Suc-Ala-Ala-Pro-Phe-pNA is likely a chymotrypsin-like or subtilisin-like serine protease.

Several novel enzymes have been identified and characterized based on their ability to hydrolyze this substrate structure:

Fibrinolytic Enzyme from Bacillus subtilis DC33 : Isolated from Chinese traditional Douchi, this subtilisin-like serine protease, named Subtilisin FS33, demonstrated strong amidolytic activity. It most effectively hydrolyzed Suc-Ala-Ala-Pro-Phe-pNA, showing a Km of 0.21 mM and a catalytic efficiency (kcat/Km) of 1.76 x 105 M-1s-1.

Alkaline Protease from Bacillus horikoshii (BHAP) : An oxidant-stable alkaline protease was discovered in a unique Korean polychaete. koreascience.kr This enzyme was purified and found to be a serine protease with a molecular mass of 28 kDa. nih.govkoreascience.kr Its kinetic parameters with Suc-Ala-Ala-Pro-Phe-pNA were determined to be Km = 78.7 µM and kcat = 217.4 s-1. nih.govkoreascience.kr

Protease from Tannerella forsythia (Mirolase) : A novel subtilisin-like serine protease, named mirolase, was identified in this periodontopathogenic bacterium. nih.gov Its activity was characterized using Suc-Ala-Ala-Pro-Phe-pNA, with optimal activity observed at an alkaline pH of 9.5. nih.gov

Protease from Planococcus halocryophilus Or1 : Novel intracellular serine proteases were characterized from this extremophilic bacterium. nih.gov The maturation and activity of these cold-adapted enzymes were monitored using Suc-Ala-Ala-Pro-Phe-pNA as the substrate. nih.gov

Fibrinolytic Enzyme from Bacillus subtilis DC27 (DFE27) : Screened from Douchi, this novel enzyme was identified as a serine protease. smolecule.com While its primary substrate was for plasmin, it also showed activity on Suc-Ala-Ala-Pro-Phe-pNA, which helped in its classification. smolecule.com

Advanced Research Methodologies and Computational Approaches

Integration of Mass Spectrometry for Product Identification in Suc-Ala-Lys-Pro-Phe-pNA Assays

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and quantification of products generated during enzymatic assays involving this compound. When an enzyme with chymotrypsin-like specificity cleaves the substrate, the peptide bond C-terminal to the phenylalanine residue is hydrolyzed. This reaction releases the p-nitroaniline (pNA) chromophore and the peptide fragment, Suc-Ala-Lys-Pro-Phe.

The typical workflow involves coupling liquid chromatography with mass spectrometry (LC-MS). nih.govnih.gov First, the reaction mixture is injected into an LC system, where the components—uncleaved substrate, the peptide fragment, and free pNA—are separated based on their physicochemical properties, such as hydrophobicity. nih.gov The separated components then enter the mass spectrometer, which measures their mass-to-charge (m/z) ratios, allowing for precise identification.

Product ion analysis, also known as tandem mass spectrometry (MS/MS), can further confirm the identity of the cleavage products. nih.gov In this technique, the isolated peptide fragment (Suc-Ala-Lys-Pro-Phe) is fragmented within the mass spectrometer, and the resulting daughter ions are analyzed. This fragmentation pattern provides sequence-specific information, confirming the exact site of enzymatic cleavage. This method is crucial for verifying the primary specificity of novel proteases or for studying the effects of mutations on enzyme activity. nih.govnih.gov

Table 1: Expected Mass-to-Charge (m/z) Ratios for Components in a Cleavage Assay
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected m/z ([M+H]⁺)Role in Assay
This compoundC₃₆H₄₇N₇O₁₀753.34754.35Substrate
Suc-Ala-Lys-Pro-PheC₃₀H₄₄N₄O₈616.31617.32Product 1 (Peptide Fragment)
p-nitroaniline (pNA)C₆H₆N₂O₂138.04139.05Product 2 (Chromophore)

Bioinformatics and Molecular Docking Simulations of Enzyme-Suc-Ala-Lys-Pro-Phe-pNA Complexes

Bioinformatics and molecular modeling provide powerful insights into the specific interactions between an enzyme and the this compound substrate. These computational methods are used to predict and analyze the three-dimensional structure of the enzyme-substrate complex, revealing the molecular basis of substrate recognition and catalysis. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of the substrate when bound to the enzyme's active site. uni-due.de Programs like AutoDock and HADDOCK are used to generate numerous possible binding poses and score them based on binding energy calculations. nih.govuni-due.de For a chymotrypsin-like enzyme, simulations would show the phenylalanine side chain of the substrate fitting into the enzyme's hydrophobic S1 specificity pocket. The model would also highlight key hydrogen bonds and hydrophobic interactions between the enzyme's residues and the peptide backbone of the substrate, which stabilize the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.netacs.org MD simulations provide a more realistic representation of the complex in a solvated environment, allowing researchers to observe conformational changes, the stability of interactions, and the mechanics of the catalytic process. nih.gov These simulations can reveal how the flexibility of certain enzyme regions or the presence of cofactors influences substrate binding and turnover.

Table 2: Typical Data from a Molecular Docking Study of an Enzyme-Substrate Complex
ParameterDescriptionExample Finding
Binding Energy (kcal/mol)The calculated free energy of binding; a lower value indicates a more stable complex.-8.8 kcal/mol nih.gov
Key Interacting Residues (Enzyme)Specific amino acids in the enzyme's active site that form critical bonds with the substrate.Ser195, His57, Asp102 (catalytic triad); Gly193, Asp194 (oxyanion hole)
Hydrogen BondsNon-covalent bonds crucial for stabilizing the substrate in the correct orientation for cleavage.Backbone amide of Phe on substrate to Gly193 on enzyme. nih.gov
Hydrophobic InteractionsInteractions between nonpolar residues, such as the Phe side chain of the substrate and the enzyme's S1 pocket.Phe side chain of substrate with residues lining the S1 pocket (e.g., Val, Trp). nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to this compound Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides like this compound in solution. nih.govnih.gov Unlike X-ray crystallography, which requires a crystalline state, NMR provides information about the peptide's conformation in a more physiologically relevant solution environment.

Two-dimensional (2D) NMR experiments are particularly informative. Total Correlation Spectroscopy (TOCSY) is used to identify the amino acid residues by correlating all the protons within a single residue's spin system. wiley.comresearchgate.net The Nuclear Overhauser Effect (NOE) is a key phenomenon used in NOESY experiments, which identifies protons that are close to each other in space (typically < 5-6 Å), regardless of their position in the peptide sequence. nih.govresearchgate.net The pattern of NOEs provides crucial distance restraints that are used to calculate the peptide's 3D structure.

NMR is also highly effective for studying the interactions between the peptide and an enzyme. When this compound binds to an enzyme, such as a parvulin PPIase, changes can be observed in the NMR spectrum. uni-due.de These changes, known as chemical shift perturbations, can be mapped onto the structures of both the peptide and the protein to identify the binding interface. uni-due.de Furthermore, NMR can be used to study the cis-trans isomerization of the Lys-Pro peptide bond, a slow process that is catalyzed by PPIase enzymes. The distinct chemical shifts of the atoms around the proline residue in the cis and trans conformations allow for the characterization of this dynamic process.

Table 3: NMR Experiments for Peptide Conformational Analysis
NMR ExperimentAbbreviationPrimary Information Obtained
Total Correlation SpectroscopyTOCSYCorrelates all protons within a single amino acid residue, aiding in residue identification. wiley.com
Nuclear Overhauser Effect SpectroscopyNOESYIdentifies protons that are close in 3D space, providing distance constraints for structure calculation. researchgate.net
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons with their directly attached heteroatoms (e.g., ¹⁵N or ¹³C), useful for assigning backbone signals. wiley.comvt.edu
Chemical Shift Perturbation MappingCSPMonitors changes in chemical shifts upon ligand binding to identify interaction surfaces. uni-due.de

Broader Biological and Biotechnological Implications of Suc Ala Lys Pro Phe Pna Research

Insights into Protein Folding Pathways and Conformational Maturation

The intricate process of protein folding, where a linear chain of amino acids assumes a specific three-dimensional structure, is fundamental to its biological function. Suc-Ala-Lys-Pro-Phe-pNA has proven instrumental in studying a key class of enzymes involved in this process: the peptidyl-prolyl cis/trans isomerases (PPIases).

One notable application is in the study of parvulins, a family of PPIases. Research on human parvulin isoforms, such as Par14 and Par17, has utilized this compound as a substrate. uni-due.de These enzymes catalyze the slow cis/trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. By measuring the rate of p-nitroaniline (pNA) release from the cleavage of this compound, researchers can quantify the isomerase activity of these parvulins. uni-due.de This has demonstrated that the positively charged lysine (B10760008) residue in the peptide makes it a suitable substrate for determining the isomerization activity of Par17 and its isoforms. uni-due.de

Furthermore, a modified version of casein containing the this compound sequence has been described as an "artificial chaperone." This modified protein can be used in cell culture experiments to help stabilize newly synthesized proteins, highlighting the role of this specific peptide sequence in promoting proper protein conformation. This application underscores the potential of this peptide in understanding and potentially manipulating protein folding pathways.

Elucidation of Enzyme Function in Cellular Regulation and Signaling

The precise regulation of enzyme activity is paramount for maintaining cellular homeostasis and mediating signaling pathways. This compound serves as a critical substrate for assaying the activity of specific enzymes, thereby helping to elucidate their roles in cellular processes.

The primary enzymes studied using this substrate are the peptidyl-prolyl cis/trans isomerases (PPIases), which include cyclophilins and FK506-binding proteins (FKBPs), in addition to parvulins. researchgate.net These enzymes are not only involved in protein folding but also play significant roles in a variety of cellular signaling pathways, including cell cycle progression, stress response, and apoptosis. The ability to specifically measure the activity of these enzymes using substrates like this compound is crucial for understanding their regulatory functions.

Studies have investigated the substrate specificities of different PPIase families. For instance, research using a series of related peptides with the general structure Suc-Ala-Xaa-Pro-Phe-pNA, where Xaa represents different amino acids (like Gly, Ala, Val, Leu, Phe, His, Lys, or Glu), has revealed that different PPIases have distinct substrate preferences. researchgate.net While cyclophilin activity shows little dependence on the amino acid at the Xaa position, the activity of FKBP is markedly influenced by it. researchgate.net The investigation of peptides like this compound within this context helps to map the substrate-binding sites of these enzymes and understand how their specific activities are achieved and regulated within the cell.

Enzyme FamilyGeneral Role in Cellular Regulation
ParvulinsInvolved in cell cycle control and regulation of transcription.
CyclophilinsParticipate in protein trafficking, signal transduction, and immune response.
FKBPsPlay roles in immunosuppression, protein folding, and receptor signaling.

Potential for Enzyme Inhibitor Screening and Discovery based on this compound Assays

The development of assays using this compound has significant biotechnological implications, particularly in the realm of drug discovery. The enzymes that process this substrate are implicated in numerous diseases, making them attractive targets for therapeutic intervention.

High-throughput screening (HTS) assays using this chromogenic substrate can be employed to identify potential inhibitors of specific PPIases or proteases. smolecule.comchemimpex.com The principle of these assays is straightforward: in the presence of an effective inhibitor, the enzymatic cleavage of this compound is reduced or prevented, leading to a diminished or absent color change. This allows for the rapid screening of large libraries of chemical compounds to identify potential drug candidates. smolecule.comchemimpex.com

Q & A

Q. What are the primary applications of Suc-Ala-Lys-Pro-Phe-pNA in enzymatic assays?

this compound is a chromogenic peptide substrate designed to measure the activity of proteases and peptidyl-prolyl isomerases (PPIases) such as cyclophilins and FK506-binding proteins (FKBPs). Its structure includes a p-nitroaniline (pNA) group, which releases a yellow chromophore upon hydrolysis, enabling spectrophotometric quantification (e.g., at 405 nm). It is widely used to study enzymes involved in protein folding and degradation pathways .

Q. What standardized protocols are recommended for preparing and handling this compound in kinetic assays?

  • Stock solution preparation : Dissolve the substrate in dimethyl sulfoxide (DMSO) or assay buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 10–20 mM. Vortex thoroughly to ensure solubility.
  • Working concentration : Dilute to 0.1–1 mM in reaction buffer, ensuring the final DMSO concentration does not exceed 1% to avoid enzyme inhibition.
  • Storage : Aliquot and store at –20°C protected from light to prevent photodegradation of the pNA group .

Q. How does the amino acid sequence of this compound influence substrate specificity for target enzymes?

The sequence "Ala-Lys-Pro-Phe" determines enzyme selectivity. For example:

  • Proline residue : Critical for PPIase activity, as these enzymes catalyze cis-trans isomerization of prolyl bonds.
  • Phenylalanine (Phe) : Enhances specificity for chymotrypsin-like proteases, which prefer hydrophobic residues at the cleavage site. Variations in adjacent residues (e.g., Lys vs. Glu) can alter binding affinity and hydrolysis rates for different enzyme classes .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to resolve conflicting kinetic data when using this compound?

  • Control experiments : Include a no-enzyme control to account for non-specific hydrolysis and a known inhibitor (e.g., cyclosporin A for cyclophilins) to confirm enzyme dependency.
  • Buffer compatibility : Test varying pH (7.5–8.5) and ionic strength, as PPIase activity is sensitive to these parameters.
  • Temperature effects : Pre-incubate substrate and enzyme separately at assay temperature (e.g., 25°C vs. 37°C) to minimize thermal denaturation artifacts.
  • Data normalization : Express activity as ΔA405/min/mg protein to account for enzyme concentration variability .

Q. What methodological strategies address low signal-to-noise ratios in this compound-based assays?

  • Substrate titration : Perform a dose-response curve (0.05–2 mM) to identify the Km and optimize substrate saturation without exceeding solubility limits.
  • Enzyme kinetics : Use initial velocity measurements (first 5–10% of reaction progress) to avoid product inhibition or substrate depletion.
  • Alternative detection methods : Pair with fluorescence quenching (e.g., using Abz/Fmoc tags) for higher sensitivity in complex biological samples .

Q. How should researchers design controls to validate the specificity of this compound for PPIases versus proteases?

  • Protease inhibition : Add protease inhibitors (e.g., PMSF for serine proteases) to reactions to isolate PPIase activity.
  • Isomerase-specific assays : Compare activity in the presence of PPIase inhibitors (e.g., FK506 for FKBPs) and validate via coupled assays with a protease-free system.
  • Mutagenesis validation : Use enzyme variants with catalytically inactive mutations (e.g., Arg55Ala in FKBP12) to confirm substrate dependence on isomerase activity .

Q. What statistical approaches are recommended for interpreting contradictory results in multi-laboratory studies using this substrate?

  • Inter-laboratory calibration : Standardize enzyme units (e.g., using NIST reference materials) and share raw absorbance data for cross-validation.
  • Meta-analysis : Apply mixed-effects models to account for variability in assay conditions (e.g., buffer composition, plate readers).
  • Error source identification : Use factorial experimental design to isolate variables (e.g., temperature fluctuations, substrate batch differences) .

Methodological Best Practices

Q. How can researchers ensure reproducibility of this compound-based assays across different experimental setups?

  • Detailed documentation : Report substrate lot numbers, enzyme purification methods, and instrument calibration protocols.
  • Open data practices : Share kinetic traces and raw data in public repositories (e.g., Zenodo) to enable replication .
  • Collaborative validation : Partner with independent labs to verify key findings using blinded samples .

Q. What steps are critical for adapting this compound assays to high-throughput screening (HTS) platforms?

  • Miniaturization : Validate assay performance in 384-well plates with reduced reaction volumes (e.g., 50 µL).
  • Automation : Use liquid handlers for consistent substrate dispensing and integrate real-time absorbance monitoring.
  • Z’-factor calculation : Ensure a Z’ > 0.5 to confirm robustness for HTS applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.